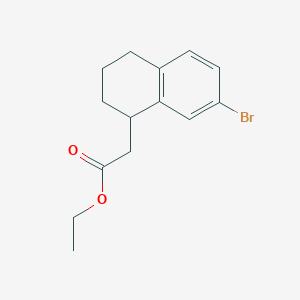

Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO2/c1-2-17-14(16)8-11-5-3-4-10-6-7-12(15)9-13(10)11/h6-7,9,11H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYLQNOHEHEDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by esterification. One common method includes:

Bromination: 1,2,3,4-tetrahydronaphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 7-bromo-1,2,3,4-tetrahydronaphthalene.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrocarbon.

Oxidation Reactions: The tetrahydronaphthalene ring can be oxidized to form naphthalene derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Reduction: Formation of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate.

Oxidation: Formation of naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate has shown promise in medicinal chemistry primarily due to its potential as a pharmaceutical intermediate. The brominated tetrahydronaphthalene structure is known for its ability to interact with biological targets.

Case Studies and Research Findings

- Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The bromine atom may enhance the lipophilicity of the molecule, facilitating cell membrane penetration and increasing bioactivity .

- Neuroprotective Effects : Some studies suggest that derivatives of tetrahydronaphthalene can exert neuroprotective effects. Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate's role in modulating neuroinflammation pathways is a potential area of exploration .

Organic Synthesis

This compound serves as an important building block in organic synthesis due to its reactive ester functionality and the presence of the bromo group.

Synthetic Applications

- Coupling Reactions : It can be utilized in cross-coupling reactions to form carbon-carbon bonds, particularly in the synthesis of complex organic molecules .

- Functionalization : The bromine atom can be replaced or modified through nucleophilic substitution reactions, allowing for the introduction of various functional groups that can lead to the development of new compounds with tailored properties .

Material Science

In material science, ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate can be explored for its potential use in the development of polymers and advanced materials.

Potential Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is not well-documented. its effects are likely mediated through interactions with biological macromolecules such as proteins and nucleic acids. The bromine atom may play a role in enhancing the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate

- Molecular Formula : C₁₄H₁₇BrO₂ (identical to the 7-bromo isomer)

- CAS : 2110993-41-2

- Key Difference : The bromine atom is located at the 5-position instead of the 7-position.

- Impact : Positional isomerism alters electronic distribution and steric environments. The 5-bromo derivative may exhibit distinct dipole moments and crystallization behaviors due to differences in ring conjugation and intermolecular interactions. Such variations can affect solubility, melting points, and reactivity in downstream synthetic applications.

Functional Group Modifications

Ethyl 2-(6-hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

- Molecular Formula : C₁₅H₁₈O₄

- CAS : 97405-37-3

- Key Differences :

- Introduction of a hydroxyl group at the 6-position and a ketone at the 1-position.

- Additional methyl group at the 2-position.

- Impact: The hydroxyl and ketone groups enhance polarity, increasing solubility in polar solvents (e.g., water or ethanol). This compound’s hydrogen-bonding capacity may also lead to higher melting points compared to the non-oxygenated 7-bromo analog.

(R)-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride

- Molecular Formula : C₁₅H₁₈BrClF₂N₂O₂

- CAS : 1427514-91-7

- Key Differences: Presence of an amino group at the 1-position and difluoroacetate moiety. Chiral center (R-configuration) and hydrochloride salt formation.

- Impact: The amino group enables acid-base reactivity, enhancing solubility in acidic media. The ionic nature of the hydrochloride salt improves crystallinity and storage stability.

Bromination Methods

- 7-Bromo Derivative : Likely synthesized via electrophilic aromatic bromination of a tetrahydronaphthalene precursor, followed by esterification (e.g., using NaH and methyl iodide in DMF, as seen in analogous syntheses) .

- Hydroxy/Ketone Derivative : Synthesis may involve oxidation steps (e.g., ketone formation) and hydroxylation reactions, which are absent in the brominated analogs .

Physicochemical and Application Comparisons

Table 1: Key Properties of Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate | C₁₄H₁₇BrO₂ | 297.20 | 87779-60-0 | Bromine, ethyl ester |

| Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate | C₁₄H₁₇BrO₂ | 297.20 | 2110993-41-2 | Bromine (5-position), ethyl ester |

| Ethyl 2-(6-hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate | C₁₅H₁₈O₄ | 274.30 | 97405-37-3 | Hydroxyl, ketone, methyl |

| (R)-Ethyl 2-(1-amino-7-bromo-...)-2,2-difluoroacetate hydrochloride | C₁₅H₁₈BrClF₂N₂O₂ | 427.67 | 1427514-91-7 | Amino, difluoroacetate, HCl salt |

Table 2: Comparative Analysis

| Property | 7-Bromo Derivative | 5-Bromo Isomer | Hydroxy/Ketone Derivative | Amino-Difluoroacetate Derivative |

|---|---|---|---|---|

| Polarity | Moderate (ester + Br) | Moderate | High (OH, ketone) | High (NH₂⁺, HCl salt) |

| Reactivity | Br as leaving group | Similar to 7-Bromo | Ketone oxidation | Amino group nucleophilicity |

| Applications | Synthetic intermediate | Synthetic intermediate | Pharmaceutical scaffold | Drug candidate |

Biological Activity

Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is a compound of interest due to its potential biological activities. This article reviews its biological properties, structure-activity relationships (SAR), and relevant studies that elucidate its pharmacological potential.

Chemical Structure and Properties

Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate has the following molecular characteristics:

- Molecular Formula : C₁₄H₁₇BrO₂

- Molecular Weight : 297.19 g/mol

- CAS Number : 1427514-91-7

The compound features a brominated tetrahydronaphthalene moiety which is significant for its biological activity.

Anticancer Properties

Recent studies have shown that compounds related to ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate exhibit anticancer properties. For example, research indicates that brominated naphthalene derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of Bcl-2 family proteins and the activation of caspases .

Antimicrobial Activity

The antimicrobial potential of related compounds has been documented. A study assessing various brominated naphthalene derivatives found significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom was noted to enhance the antimicrobial efficacy due to its electron-withdrawing nature, which may increase the compound's reactivity with microbial targets .

Structure-Activity Relationship (SAR)

The SAR analysis of ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate suggests that:

- Bromination : The presence of the bromine atom at position 7 enhances biological activity by increasing lipophilicity and facilitating membrane penetration.

- Acetate Group : The ethyl acetate moiety contributes to the compound's solubility and may influence its interaction with biological targets.

Data Table: Biological Activity Summary

Case Studies

- Anticancer Study : A study on brominated tetrahydronaphthalene derivatives demonstrated that these compounds could inhibit cell proliferation in human cancer cell lines. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

- Antimicrobial Testing : In a comparative study of various naphthalene derivatives, ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination of a tetralin precursor followed by esterification. A key step is the introduction of the bromine atom at the 7-position of the tetrahydronaphthalene ring. For esterification, ethyl bromoacetate (CCOC(=O)CBr) is a common reagent, as described in procedures for analogous compounds . Optimization includes:

- Bromination: Use catalytic Lewis acids (e.g., AlCl₃) in anhydrous conditions to direct regioselectivity.

- Esterification: Employ a nucleophilic acyl substitution under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield .

Q. How can the structure of Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate be validated experimentally?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR: Assign signals using ¹H and ¹³C NMR. The ethyl ester group (CH₂CH₃) appears as a triplet at ~1.2 ppm (¹H) and a quartet at ~4.1 ppm (OCH₂). The bromine substituent deshields adjacent protons, causing splitting patterns at ~7.0–7.5 ppm (aromatic region) .

- X-ray Crystallography: Use SHELXL for refinement. Key parameters include R-factor (<0.05) and data-to-parameter ratio (>15). The bromine atom’s heavy atom effect aids in phasing .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~311.0 for C₁₄H₁₆BrO₂) .

Advanced Research Questions

Q. How can computational modeling elucidate the steric and electronic effects of the bromine substituent in this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights:

- Electrostatic Potential Maps: Identify electron-deficient regions near the bromine atom, influencing reactivity in cross-coupling reactions.

- Conformational Analysis: Compare energy-minimized structures of brominated vs. non-brominated analogs to assess steric hindrance.

- Transition State Modeling: Predict regioselectivity in nucleophilic attacks (e.g., Suzuki-Miyaura coupling) using Gaussian or ORCA software .

Q. What strategies resolve contradictions in spectral data, such as unexpected splitting in NMR or anomalous XRD bond lengths?

Methodological Answer:

- Dynamic NMR Studies: Variable-temperature NMR can distinguish between conformational exchange and scalar coupling. For example, broadening of signals at low temperatures suggests hindered rotation .

- Twinned Crystals in XRD: Use SHELXL’s TWIN command to refine data from non-merohedral twinning. Adjust the HKLF5 format for overlapping reflections .

- Isotopic Labeling: Introduce deuterium at suspected exchange sites (e.g., ester oxygen) to simplify splitting patterns in ¹H NMR .

Q. How can the compound’s reactivity be exploited in synthesizing pharmacologically relevant derivatives?

Methodological Answer:

- Cross-Coupling Reactions: The bromine atom enables Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl derivatives. Use Pd(PPh₃)₄ catalyst and Na₂CO₃ in THF/H₂O (3:1) at 80°C .

- Ester Hydrolysis: Treat with NaOH in ethanol/water (1:1) to yield the carboxylic acid derivative, a precursor for amide bond formation with bioactive amines (e.g., pyrrolidine derivatives) .

- Radical Reactions: Initiate bromine abstraction with AIBN/tributyltin hydride to form intermediates for C–H functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.